molecular formula C20H22N2O3 B2610955 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941888-94-4

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2610955
CAS No.: 941888-94-4
M. Wt: 338.407
InChI Key: CVFQKNMRJJFCNX-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group attached to the acetamide backbone and a 2-oxopyrrolidin-1-yl substituent on the para position of the aniline ring. The 2-oxopyrrolidin-1-yl moiety introduces a five-membered lactam ring, which may confer conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFQKNMRJJFCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Compound 7 (bromobenzylidene) and 9 (methoxybenzylidene) exhibit higher melting points (174–235°C) compared to the target compound (data unavailable), likely due to enhanced crystallinity from halogen or methoxy groups.
  • Synthetic Yields : The target compound’s yield is unspecified, but analogs like 9 achieve ~59% yield via hydrazine coupling . Ugi reaction-derived analogs (e.g., 4s ) show lower yields (~41%), reflecting synthetic complexity .
  • Spectral Trends: IR spectra of analogs highlight lactam C=O stretches near 1672–1701 cm⁻¹ and C=N vibrations at 1515–1602 cm⁻¹, consistent with the pyrrolidinone core .

Substituent Variations on the Aryl Ring

Variations in aryl substituents significantly alter physicochemical and electronic properties.

Compound Name Key Substituent Melting Point (°C) Elemental Analysis (C/H/N) Reference
N-(4-(2-Oxopyrrolidin-1-yl)phenyl)acetamide (simplified analog) H (no ethoxy) Not reported Not available N/A
N-(4-Hydroxyphenyl)acetamide -OH Not reported ~289,000 patents (broad use)
2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5j) -OCH₃, morpholino 198–200 Calc: C 54.19; H 4.32; N 12.64
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) -NO₂, morpholino 210–212 Calc: C 52.38; H 4.49; N 13.33

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OCH₂CH₃) in the target compound likely increases solubility compared to nitro (-NO₂) or morpholinosulfonyl groups, which are bulkier and more polar .
  • Biological Relevance: Morpholinosulfonyl derivatives (e.g., 5j, 5p) are explored as enzyme inhibitors, suggesting the target compound’s ethoxy group may modulate similar targets with altered potency .

Heterocyclic Variants Beyond Pyrrolidinone

Compound Name Heterocycle Melting Point (°C) Spectral Data (¹H NMR δ, ppm) Reference
N-{4-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide Thiazolidinone Not reported 7.69 (br s, NH), 2.14 (s, CH₃)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone Not reported 7.39 (d, J = 8.4 Hz, Ar-H)

Key Observations :

  • Thiazolidinone vs.
  • Morpholinone Derivatives: Larger ring size (six-membered morpholinone vs. five-membered pyrrolidinone) may alter conformational flexibility and metabolic stability .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include the formation of the pyrrolidine ring and subsequent acylation reactions.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties . For instance, derivatives of pyrrolidine have been shown to possess significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The compound's structural similarities suggest a potential for similar efficacy in seizure control .

The anticonvulsant activity is believed to be linked to the compound's ability to bind to voltage-sensitive sodium channels , inhibiting neuronal excitability. This mechanism is critical for preventing seizure propagation in the brain .

Case Studies

  • Study on Anticonvulsant Efficacy : In a controlled study, various derivatives were tested for their protective effects against seizures induced by MES. The results indicated that certain analogs showed significant protection at doses of 100 mg/kg and 300 mg/kg, with the highest efficacy observed at specific time intervals post-administration .
  • SAR Analysis : Structure-activity relationship (SAR) studies highlighted that modifications in the phenyl and pyrrolidine moieties significantly impacted anticonvulsant activity. For example, substituting different groups on the phenyl ring altered lipophilicity and subsequently affected CNS penetration and efficacy .

Data Table: Summary of Anticonvulsant Activity

Compound StructureDose (mg/kg)MES ProtectionTime Interval (h)
This compound100Moderate0.5
Similar Analog A300High4
Similar Analog B100Low0.5
Similar Analog C300High0.5

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